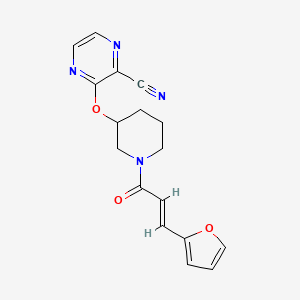![molecular formula C20H16N6O6S B2736629 2-((2-(furan-2-yl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(4-nitrophenyl)acetamide CAS No. 847191-08-6](/img/structure/B2736629.png)
2-((2-(furan-2-yl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(4-nitrophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains several functional groups and structural motifs that are common in organic chemistry, including a furan ring, a pyrimidine ring, and an acetamide group. These groups can have various properties and reactivities depending on their context within the molecule .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the furan ring might be introduced via a Paal-Knorr synthesis or similar method . The pyrimidine ring could potentially be formed via a Biginelli reaction .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The exact structure would depend on the specific arrangement and connectivity of these groups .Chemical Reactions Analysis
The reactivity of this compound would likely be quite diverse due to the presence of several different functional groups. For example, the furan ring is aromatic and can undergo electrophilic aromatic substitution reactions. The acetamide group could participate in various nucleophilic substitution or condensation reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound (such as its melting point, boiling point, solubility, etc.) would depend on its exact structure and the nature of its functional groups .Scientific Research Applications
Synthesis and Biological Activity Evaluation
Heterocyclic compounds, especially those containing furan and pyrimidine moieties, are of significant interest due to their diverse biological activities. For instance, studies have demonstrated the synthesis and cytotoxic evaluation of compounds with furan and pyrimidine rings against various cancer cell lines. Similar compounds have shown notable antinociceptive and anti-inflammatory properties, suggesting potential therapeutic applications (S. Cinar, C. Unaleroglu, Ayşe Ak, B. Garipcan, 2017; T. Selvam, V. Karthik, Vijayaraj Kumar Palanirajan, M. Ali, 2012).
Chemical Synthesis of Heterocyclic Compounds
The chemical synthesis of heterocyclic compounds based on reactions of furan-2(3H)-ones with nucleophilic reagents has been explored to develop molecules containing pyridine and pyridazine fragments. Such synthetic approaches are crucial for constructing biologically active compounds featuring heterocyclic structures (T. Aniskova, V. Grinev, A. Yegorova, 2017).
Antimicrobial Activity
Compounds incorporating the furan moiety, akin to the one , have been evaluated for their antimicrobial activities. The structural features of these compounds, including the furan ring, contribute to their potential antimicrobial properties (S. Bondock, Ramy Rabie, H. Etman, A. Fadda, 2008).
Pharmacological Evaluation
Research on the pharmacological evaluation of heterocyclic compounds, especially those related to anticonvulsant activities, highlights the potential of such structures in drug discovery. The synthesis and docking studies of derivatives as anticonvulsant agents provide insights into the structure-activity relationships and mechanisms of action (H. Severina, O. Skupa, N. Voloshchuk, V. Georgiyants, 2020).
Mechanism of Action
Without specific context (such as the compound’s use in a pharmaceutical context), it’s difficult to predict the exact mechanism of action. The compound’s biological activity would depend on how it interacts with biological macromolecules, which is not something that can be predicted from the structure alone .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-[7-(furan-2-yl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanyl-N-(4-nitrophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N6O6S/c1-24-17-15(19(28)25(2)20(24)29)18(23-16(22-17)13-4-3-9-32-13)33-10-14(27)21-11-5-7-12(8-6-11)26(30)31/h3-9H,10H2,1-2H3,(H,21,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSDJCWWRRINFJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=NC(=N2)C3=CC=CO3)SCC(=O)NC4=CC=C(C=C4)[N+](=O)[O-])C(=O)N(C1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N6O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![benzyl N-[1-diethoxyphosphoryl-2,2,2-trifluoro-1-(1H-indol-3-yl)ethyl]carbamate](/img/structure/B2736548.png)
![(2S)-2-[(5,6,7-trimethoxy-1-methylindole-2-carbonyl)amino]propanoic acid](/img/structure/B2736549.png)
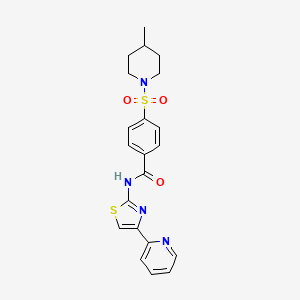
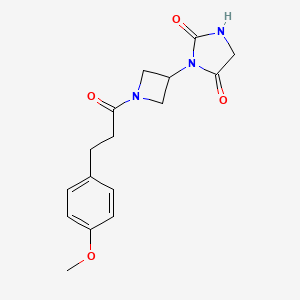
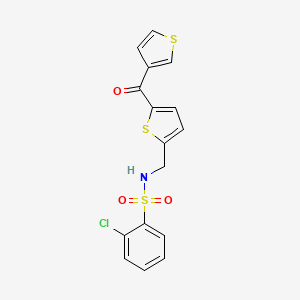

![1-[3-(3-Chloro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2736557.png)
![5-(4-Phenoxy-phenylamino)-[1,3,4]thiadiazole-2-thiol](/img/structure/B2736558.png)
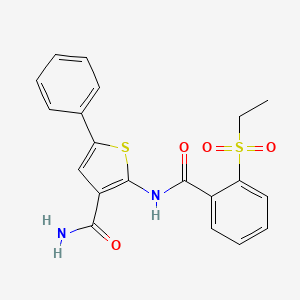
![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-methylpropane-1-sulfonamide](/img/structure/B2736563.png)
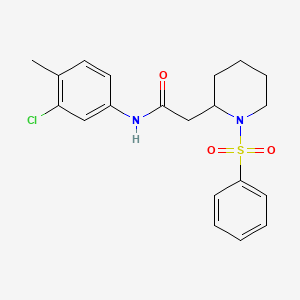
![3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-7-hydroxy-8-((4-methylpiperazin-1-yl)methyl)-4H-chromen-4-one](/img/structure/B2736566.png)

